Bet-IN-16

Epigenetics Bromodomain Inhibition Drug Discovery

Bet-IN-16 (Compound I) is a research-grade BET inhibitor with a unique profile for prostate cancer studies. Unlike pan-BET inhibitors, its consistent sub-50 nM potency in both LNCaP and 22Rv1 cells enables robust comparisons across disease stages, mitigating data variability. This makes it a superior choice for investigating resistance mechanisms and synergistic combinations with AR antagonists. Sourced from validated manufacturers.

Molecular Formula C31H25N5O3
Molecular Weight 515.6 g/mol
Cat. No. B12382240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-16
Molecular FormulaC31H25N5O3
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2
InChIInChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38)
InChIKeyLLUTURRCWNCHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bet-IN-16 (Zavabresib/PLX2853) Procurement Guide: A Next-Generation BET Bromodomain Inhibitor


Bet-IN-16 (also known as Zavabresib, PLX2853, OPN-2853; CAS 2089390-09-8) is a non-benzodiazepine, orally bioavailable small molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [1]. It exhibits low nanomolar potency against BRD2, BRD3, and BRD4 and demonstrates a modest binding preference for the second bromodomain (BD2) over BD1 [2]. Preclinically, Bet-IN-16 has shown anticancer activity, particularly in prostate cancer and hematologic malignancies, and has advanced to Phase 1/2 clinical evaluation [3].

Why Generic BET Inhibitor Substitution Fails: Critical Differentiators of Bet-IN-16


BET inhibitors are not interchangeable due to substantial variations in biochemical potency, bromodomain selectivity, pharmacokinetic (PK) profiles, and tolerability. Pan-BET inhibitors like JQ1 and OTX015 exhibit broad BD1/BD2 inhibition with distinct PK liabilities, while next-generation compounds such as Bet-IN-16 (PLX2853) were rationally optimized for enhanced potency, BD2 preference, and rapid clearance [1]. Substituting Bet-IN-16 with a generic BET inhibitor without considering these differentiated properties can lead to divergent target engagement, altered efficacy, and unexpected toxicity, undermining experimental reproducibility and translational relevance [2].

Bet-IN-16 Quantitative Differentiation Evidence: Head-to-Head vs. PLX51107 and Pan-BET Inhibitors


Biochemical Potency: Bet-IN-16 vs. PLX51107 Against BRD4 and BRD2

Bet-IN-16 (PLX2853) demonstrates significantly enhanced biochemical potency compared to its first-generation analog PLX51107. In a direct head-to-head comparison using a cell-free biochemical assay, PLX2853 inhibited BRD4-BD12 with an IC50 of 0.0043 μM, representing an approximately 5.3-fold improvement over PLX51107 (IC50 = 0.023 μM) [1]. For BRD2-BD12, PLX2853 exhibited an IC50 of 0.0073 μM, which is 7.1-fold more potent than PLX51107 (IC50 = 0.052 μM) [1].

Epigenetics Bromodomain Inhibition Drug Discovery

Cellular Potency: Bet-IN-16 Inhibits Prostate Cancer Cell Growth

Bet-IN-16 exhibits potent antiproliferative activity against prostate cancer cell lines, with IC50 values of 0.043 μM in LNCaP cells and 0.034 μM in 22Rv1 cells . While direct head-to-head cellular data against specific comparators are not available in the primary literature, these values place Bet-IN-16 among the more potent BET inhibitors in prostate cancer models. For context, the pan-BET inhibitor JQ1 has reported IC50 values in LNCaP cells ranging from 0.1 to 0.5 μM in various studies, suggesting that Bet-IN-16 may offer enhanced cellular potency, though cross-study comparisons should be interpreted with caution [1].

Prostate Cancer Antiproliferative Activity Cellular Pharmacology

Pharmacokinetic Differentiation: Short Half-Life Enables High Peak Exposure and Rapid Clearance

Bet-IN-16 (PLX2853) possesses a distinctly short terminal half-life (T1/2 < 3 hours) in humans, enabling high peak plasma concentrations and near-complete elimination within 9 hours post-dose [1]. This PK profile contrasts with OTX015 (birabresib), which exhibits a mean elimination half-life of 5.8-7.2 hours in patients, resulting in prolonged systemic exposure [2]. The rapid clearance of Bet-IN-16 is hypothesized to improve tolerability by allowing transient target engagement followed by recovery periods, a strategy designed to mitigate the on-target toxicities commonly associated with sustained BET inhibition [1].

Pharmacokinetics Drug Tolerability In Vivo Pharmacology

Bromodomain Selectivity: Modest BD2 Preference vs. Pan-BET Inhibition

Bet-IN-16 (PLX2853) exhibits a modest preference for binding to the second bromodomain (BD2) of BET proteins, distinguishing it from pan-BET inhibitors like JQ1 and OTX015 that inhibit BD1 and BD2 with comparable potency [1]. While the exact BD2/BD1 selectivity ratio for PLX2853 has not been fully disclosed, its BD2 preference is noted as a key design feature intended to achieve a differentiated biological profile [1]. In contrast, JQ1 inhibits BRD4 BD1 and BD2 with IC50 values of 77 nM and 33 nM, respectively (2.3-fold BD2 preference) [2], and OTX015 is considered a pan-BET inhibitor without substantial domain selectivity . Emerging evidence suggests that BD2-selective inhibitors may retain antitumor efficacy while reducing certain toxicities associated with broad BD1/BD2 inhibition [3].

Bromodomain Selectivity BD1/BD2 Target Engagement

In Vivo Efficacy: Survival Benefit in Murine GVHD Model

In a murine model of acute graft-versus-host disease (aGVHD), oral administration of PLX2853 at 4 mg/kg (3x weekly) significantly prolonged survival compared to vehicle-treated controls [1]. While a direct head-to-head comparison with PLX51107 in the same model was not performed in this study, the authors note that PLX2853 achieved similar improvements in survival and clinical GVHD scoring at lower doses than PLX51107 (4 mg/kg vs. 10 mg/kg), consistent with its increased biochemical potency [1]. Importantly, PLX2853 treatment preserved graft-versus-tumor (GVT) effects, as evidenced by comparable survival in a P815 mastocytoma model and retained CD8+ cytotoxic T lymphocyte degranulation capacity in vitro [1].

In Vivo Efficacy GVHD Immuno-oncology

Bet-IN-16 Optimal Research and Industrial Application Scenarios


Prostate Cancer Preclinical Efficacy Studies

Given its potent antiproliferative activity against LNCaP and 22Rv1 prostate cancer cells (IC50 = 0.043 and 0.034 μM), Bet-IN-16 is well-suited for in vitro and in vivo prostate cancer models, including castration-resistant disease . Its oral bioavailability and favorable PK profile support chronic dosing regimens in murine xenograft or syngeneic models [1].

Hematologic Malignancy Research (AML, MDS, Lymphoma)

Bet-IN-16 has demonstrated broad anti-leukemic activity in preclinical models and has been evaluated in Phase 1b clinical trials for relapsed/refractory AML and high-risk MDS [1]. Its BD2 preference and rapid clearance make it a compelling tool compound for studying BET dependency in hematologic cancers while minimizing sustained target engagement [2].

Immuno-Oncology and GVHD Prophylaxis Studies

In murine aGVHD models, Bet-IN-16 significantly prolonged survival while preserving GVT effects, highlighting its potential for investigating BET inhibition in allo-SCT settings [3]. Its ability to modulate inflammatory gene expression without abrogating cytotoxic T cell function supports applications in immunomodulatory research [3].

BD2-Selective BET Pharmacology Investigations

As a BET inhibitor with modest BD2 preference, Bet-IN-16 serves as a valuable probe for dissecting the distinct biological roles of BD1 vs. BD2 in gene regulation, inflammation, and cancer [2]. It can be used in comparative studies alongside pan-BET inhibitors (e.g., JQ1, OTX015) and BD1/BD2-selective tool compounds to elucidate domain-specific functions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bet-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.